4-(3-(Tert-butylsulfonyl)pyrrolidine-1-carbonyl)benzenesulfonamide
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Overview
Description
The compound “4-(3-(Tert-butylsulfonyl)pyrrolidine-1-carbonyl)benzenesulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also has a benzenesulfonamide group, which is a common functional group in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring and the benzenesulfonamide group would likely have a significant impact on the compound’s three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom, and the benzenesulfonamide group could participate in reactions involving the sulfur or nitrogen atoms .Scientific Research Applications
Crystal Structure and Interaction Studies
- Crystal Structure and π–π Interactions : The compound 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, a variant of the compound , shows significant π–π interactions in its crystal structure. These interactions occur along the c-axis between phenyl and pyridyl rings. This compound exhibits interesting crystal packing properties relevant for understanding molecular interactions in similar compounds (Balu & Gopalan, 2013).
Coordination Chemistry
- Copper(II) Complexes : The reaction of related compounds with Cu(II) salts leads to coordination compounds. These compounds are significant for studying distorted tetrahedral environments around metal ions and the bidentate action of sulfonamide ligands. Such studies are crucial in understanding metal-sulfonamide interactions, potentially applicable in various fields including catalysis and material science (Macías et al., 2006).
Synthesis and Molecular Applications
- Synthesis and Molecular Interactions : The synthesis of related compounds provides insights into chemical reactions and molecular interactions. For instance, the reaction of enantiomerically pure N-tert-butylsulfinyl-homoallylamines with MCPBA and subsequent cyclization under basic conditions highlights the complex chemical behavior of these compounds. Such studies contribute to the broader understanding of organic synthesis techniques and reaction mechanisms (Yus, Foubelo, Medjahdi, & Gonzalez-Gomez, 2008).
Antimicrobial Studies
- Antimicrobial Activity : Similar compounds, like N-pyridin-3-yl-benzenesulfonamide, have been synthesized and tested for antimicrobial activity. These studies are important for the development of new antimicrobial agents and understanding the structure-activity relationship in sulfonamide compounds (Ijuomah, Ike, & Obi, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3-tert-butylsulfonylpyrrolidine-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S2/c1-15(2,3)23(19,20)13-8-9-17(10-13)14(18)11-4-6-12(7-5-11)24(16,21)22/h4-7,13H,8-10H2,1-3H3,(H2,16,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQBOJABSBWZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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